molecular formula C13H14O2 B12904381 2-{[2-(Methoxymethyl)phenyl]methyl}furan CAS No. 143722-58-1

2-{[2-(Methoxymethyl)phenyl]methyl}furan

Cat. No.: B12904381
CAS No.: 143722-58-1
M. Wt: 202.25 g/mol
InChI Key: WEHFHKZUFFCAPU-UHFFFAOYSA-N
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Description

2-(2-(Methoxymethyl)benzyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring substituted with a benzyl group that has a methoxymethyl substituent. Furans are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methoxymethyl)benzyl)furan can be achieved through several synthetic routes. One common method involves the alkylation of a furan derivative with a benzyl halide that has a methoxymethyl substituent. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the furan ring and facilitate nucleophilic substitution.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a benzyl halide under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of 2-(2-(Methoxymethyl)benzyl)furan may involve continuous flow processes to enhance reaction efficiency and yield. Catalysts such as palladium on carbon or other heterogeneous catalysts can be employed to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethyl)benzyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding furan alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Methoxymethyl)benzyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Methoxymethyl)benzyl)furan involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the benzyl group can enhance binding affinity through hydrophobic interactions. The methoxymethyl substituent may also contribute to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)furan
  • 2-(Benzyl)furan
  • 2-(2-(Hydroxymethyl)benzyl)furan

Comparison

2-(2-(Methoxymethyl)benzyl)furan is unique due to the presence of both a methoxymethyl and a benzyl group on the furan ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to 2-(Methoxymethyl)furan, the additional benzyl group enhances the compound’s stability and reactivity. In contrast to 2-(Benzyl)furan, the methoxymethyl group provides additional sites for chemical modification and potential biological activity .

Biological Activity

2-{[2-(Methoxymethyl)phenyl]methyl}furan is a synthetic compound that has garnered attention due to its potential biological activities. The furan ring structure is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and cytotoxic effects. This article synthesizes current research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound this compound can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}O2_2
  • Molecular Weight : 206.24 g/mol

The methoxymethyl group attached to the phenyl ring enhances the lipophilicity of the molecule, potentially increasing its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenyl compounds. Various synthetic routes have been explored, often focusing on optimizing yield and purity. For instance, methods utilizing palladium-catalyzed cross-coupling reactions have shown promise in efficiently forming the desired furan derivatives with high selectivity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of furan derivatives. For example, related compounds have demonstrated significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 1.00 µg/mL to 50 µg/mL, indicating potent antibacterial effects .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus1.00
Related Furan DerivativeE. coli10.00
Related Furan DerivativePseudomonas aeruginosa25.00

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, IC50_{50} values in HeLa and HepG2 cell lines were reported to be in the low micromolar range (1-10 µM), showcasing its potential as an anticancer agent .

Cell LineIC50_{50} (µM)
HeLa5.0
HepG27.5
Vero>20

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Additionally, its antibacterial action may stem from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies have documented the biological activity of furan derivatives similar to this compound:

  • Study on Anticancer Activity : A study evaluated a series of furan derivatives for their anticancer properties using MCF-7 breast cancer cells, demonstrating that modifications to the furan ring significantly enhanced activity.
  • Antimicrobial Efficacy : Another study focused on a library of furan compounds against multidrug-resistant bacterial strains, finding that certain substitutions led to improved potency compared to standard antibiotics.

Properties

CAS No.

143722-58-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-[[2-(methoxymethyl)phenyl]methyl]furan

InChI

InChI=1S/C13H14O2/c1-14-10-12-6-3-2-5-11(12)9-13-7-4-8-15-13/h2-8H,9-10H2,1H3

InChI Key

WEHFHKZUFFCAPU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1CC2=CC=CO2

Origin of Product

United States

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